Acetochloro-beta-D-glucose

Overview

Description

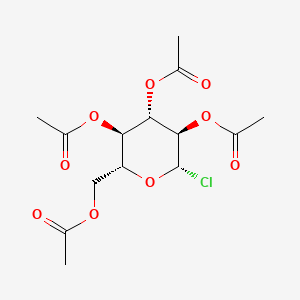

Acetochloro-beta-D-glucose is a chemical compound with the molecular formula C14H19ClO9 . It is also known by other names such as 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride . It has a molecular weight of 366.75 g/mol . This compound is used in various research applications .

Molecular Structure Analysis

The molecular structure of Acetochloro-beta-D-glucose includes an acetoxymethyl group and three acetyloxy groups attached to a six-membered chlorooxane ring . The compound’s IUPAC name is [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate . The compound’s InChI and SMILES strings provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis

Acetochloro-beta-D-glucose has a molecular weight of 366.75 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications

Biorefinery and Biomass Conversion

Acetochloro-beta-D-glucose is a key intermediate in the transformation of lignocellulosic biomass into valuable chemicals. It can be derived from levoglucosan, which is a major product during the pyrolysis of cellulose . This compound serves as a platform molecule for further chemical transformations, leading to a variety of high-value products.

Analytical Chemistry

Acetochloro-beta-D-glucose can be used as a standard or reference compound in analytical chemistry, particularly in chromatographic methods and mass spectrometry, to identify and quantify similar compounds in complex mixtures.

Each of these applications leverages the unique chemical structure of Acetochloro-beta-D-glucose, demonstrating its versatility and importance in scientific research. The compound’s ability to be transformed into various high-value chemicals makes it a significant molecule in green chemistry and sustainable practices .

Safety and Hazards

Mechanism of Action

Target of Action

Acetochloro-beta-D-glucose, also known as (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-chlorotetrahydro-2H-pyran-3,4,5-triyl triacetate, is a complex compound that targets specific biochemical processes in the body. Its primary targets are likely to be enzymes involved in glucose metabolism, such as glucokinase . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and the maintenance of glucose homeostasis . It also appears to have an impact on pancreatic beta cells, which are critical in the body’s insulin response .

Mode of Action

It is known that similar compounds, such as acetochlor, inhibit the elongase and geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, which are part of the gibberellin pathway . This inhibition disrupts normal cellular function, leading to changes in the cell’s metabolic processes .

Biochemical Pathways

Acetochloro-beta-D-glucose likely affects several biochemical pathways. One of these is the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . The TCA cycle is designed to extract reducing power during the catabolism of acetyl-CoA, producing high energy triphosphate nucleotides . Disruption of this cycle could lead to significant changes in cellular energy production and overall metabolism.

Pharmacokinetics

Similar compounds have been shown to have dose-proportional pharmacokinetics, with no apparent accumulation in the body . These compounds also demonstrate dose-dependent lowering of blood glucose levels .

Action Environment

The action, efficacy, and stability of Acetochloro-beta-D-glucose are likely influenced by various environmental factors. Moreover, its action against certain weeds is limited, suggesting that its efficacy may be influenced by specific environmental conditions .

properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPSIUIJNAJDV-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449861 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetochloro-beta-D-glucose | |

CAS RN |

4451-36-9 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4451-36-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.